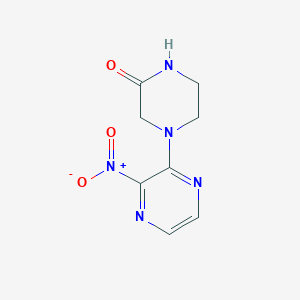

4-(3-Nitropyrazin-2-yl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitropyrazin-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O3/c14-6-5-12(4-3-9-6)7-8(13(15)16)11-2-1-10-7/h1-2H,3-5H2,(H,9,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBPVHPDZIBURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC=CN=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548313 | |

| Record name | 4-(3-Nitropyrazin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106797-96-0 | |

| Record name | 4-(3-Nitropyrazin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 4 3 Nitropyrazin 2 Yl Piperazin 2 One

De Novo Synthesis Strategies

De novo synthesis provides flexibility and is often the preferred approach for creating novel derivatives. These strategies typically involve either the formation of the key C-N bond between the two heterocyclic rings or the construction of one of the rings from acyclic precursors.

Approaches Involving Nucleophilic Aromatic Substitution on Nitropyrazine Precursors

A primary and highly effective method for synthesizing N-arylpiperazines involves the nucleophilic aromatic substitution (SNAr) on electron-deficient heteroaromatic rings. mdpi.com This approach is particularly well-suited for the synthesis of 4-(3-Nitropyrazin-2-yl)piperazin-2-one due to the inherent electronic properties of the nitropyrazine core.

The most direct route to forming the target compound via SNAr involves the reaction of a suitable nitropyrazine precursor, typically a 2-halo-3-nitropyrazine, with piperazin-2-one (B30754). In this reaction, the secondary amine nitrogen of the piperazinone ring acts as the nucleophile, displacing a leaving group (e.g., a halogen) on the pyrazine (B50134) ring. youtube.com

This type of amination is a common and robust method for creating C-N bonds with electron-poor aromatic systems. mdpi.comnih.gov The reaction is generally performed in a suitable solvent, often in the presence of a base to neutralize the acid generated during the substitution. The choice of base and solvent can be critical for achieving high yields and minimizing side reactions.

Table 1: Illustrative Conditions for SNAr Amination

| Precursor | Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2-Chloro-3-nitropyrazine (B31495) | Piperazin-2-one | K₂CO₃ | Acetonitrile (B52724) | Reflux | Moderate to High |

| 2-Fluoro-3-nitropyrazine | Piperazin-2-one | DIPEA | DMSO | 80-100 °C | High |

Note: This table is illustrative, based on general principles of SNAr reactions on similar heterocyclic systems. researchgate.netgoogle.com

The feasibility and regioselectivity of the nucleophilic aromatic substitution are profoundly influenced by the strong electron-withdrawing nature of the nitro group. nih.gov The nitro group activates the pyrazine ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.govresearchgate.net

In a 2-halo-3-nitropyrazine system, the nitro group at the C3 position exerts a powerful activating effect on the C2 position, making it highly susceptible to nucleophilic displacement. researchgate.net This activation is crucial, as pyrazine itself is relatively electron-deficient but often requires such activating groups for facile SNAr reactions. researchgate.net The presence of the nitro group not only increases the reaction rate but also directs the substitution specifically to the desired position, preventing the formation of other isomers.

Ring-Closing Reactions for Piperazinone Formation

The piperazin-2-one scaffold can be synthesized from acyclic precursors, often derived from amino acids. nih.govresearchgate.net A common method involves the tandem reductive coupling and subsequent SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. researchgate.net

For the synthesis of the piperazinone moiety of the target compound, a general strategy could involve:

Starting with an N-protected amino acid.

Coupling it with a suitable N-(3-nitropyrazin-2-yl)aminoethanol derivative.

Deprotection followed by an intramolecular cyclization (lactamization) to form the six-membered piperazinone ring.

This approach allows for the introduction of chirality if an enantiopure amino acid is used as the starting material. researchgate.net The development of methods for building up a piperazine (B1678402) ring from a primary amino group, such as through the reductive cyclization of dioximes, highlights the modularity of this synthetic strategy. nih.govnih.gov

Table 2: General Steps for Piperazinone Ring Formation from Amino Acids

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Amide Coupling | N-Boc-glycine, 2-(ethylamino)-3-nitropyrazine | Linear Amide Precursor |

| 2 | Reduction | LiAlH₄ or similar | Linear Diamine Precursor |

Note: This table outlines a conceptual pathway based on established methods for piperazinone synthesis. researchgate.net

Modern synthetic chemistry increasingly employs cascade or multicomponent reactions (MCRs) to build complex molecular architectures in a single pot, enhancing efficiency and reducing waste. mdpi.comnih.gov The synthesis of piperazinone derivatives can be achieved through such elegant pathways. researchgate.net

A hypothetical multicomponent reaction for the piperazinone ring could involve the reaction of an amine (e.g., 2-amino-3-nitropyrazine), an aldehyde, and an isocyanide derivative to rapidly assemble the core structure. nih.gov Similarly, cascade reactions, where a single starting material undergoes a series of intramolecular transformations, can be designed. For instance, a metal-promoted cascade involving an allenylamide, a primary amine, and an aryl iodide has been used to afford piperazinones in good yields. researchgate.net These methods offer a powerful, diversity-oriented approach to synthesizing libraries of substituted piperazinones that could then be attached to the nitropyrazine core, or they could potentially be adapted to build the ring directly onto a pre-functionalized pyrazine. rsc.orgmdpi.com

Cross-Coupling Methodologies for Linkage Formation

While direct cross-coupling reactions for the synthesis of this compound are not extensively detailed in the available literature, the formation of the N-aryl bond between the piperazine nitrogen and the pyrazine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is a cornerstone in the synthesis of many N-arylpiperazine-containing compounds. mdpi.comnih.gov In this context, the electron-deficient nature of the nitropyrazine ring, caused by the nitro group, facilitates the attack by the nucleophilic nitrogen of the piperazin-2-one moiety.

The SNAr mechanism generally proceeds in a stepwise manner, involving the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex, followed by the departure of a leaving group. uchile.cl For the synthesis of related N-arylpiperazine derivatives, this has been a widely applied and effective strategy. mdpi.comnih.gov For instance, the synthesis of various piperazine-containing drugs approved by the FDA has relied on SNAr reactions where a piperazine derivative is reacted with an electron-deficient (hetero)arene. mdpi.com

In a typical procedure analogous to the synthesis of similar compounds, 2-chloro-3-nitropyrazine would serve as the electrophilic partner, reacting with piperazin-2-one. The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction.

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.

For SNAr reactions, while often not requiring a metal catalyst, the reaction rate can be influenced by various factors. In cases where a direct SNAr is slow, palladium-catalyzed Buchwald-Hartwig amination is a common alternative for forming N-aryl bonds. mdpi.com Should this approach be considered for this compound, a screening of palladium catalysts and ligands would be crucial. Commonly used ligands in such cross-coupling reactions include phosphine-based ligands like those from the PHOX family (e.g., (S)-(CF3)3-t-BuPHOX) which have been shown to be effective in the synthesis of other chiral piperazinones. researchgate.net The choice of ligand can significantly impact reaction yield and enantioselectivity. researchgate.net

The choice of solvent is a critical factor in SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dioxane are often employed. rsc.org The polarity of the solvent can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. libretexts.orgnih.gov For example, in the reaction of 2,4-dinitrochlorobenzene with piperidine, aprotic solvents were found to be effective. rsc.org The ability of the solvent to act as a hydrogen-bond acceptor can also play a significant role. uchile.cl In some cases, ionic liquids have been explored as reaction media and have shown promise due to their high polarizability. researchgate.net The use of polyethylene (B3416737) glycol (PEG-400) has also been reported as a green and efficient medium for related cyclization reactions.

| Solvent Parameter | Influence on SNAr Reactions |

| Polarity | Generally, more polar solvents increase the reaction rate by stabilizing the charged intermediate. libretexts.org |

| Protic vs. Aprotic | Polar aprotic solvents are often preferred. Protic solvents can solvate the nucleophile, potentially reducing its reactivity. libretexts.orgnih.gov |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can influence the reaction rate, with hydrogen-bond acceptor (HBA) properties often being favorable. uchile.clrsc.org |

| Ionic Liquids | Can serve as effective reaction media, with their effect often related to the polarizability of the anion. researchgate.net |

Reaction temperature is a key parameter to control. SNAr reactions are often conducted at elevated temperatures, such as refluxing in acetonitrile, to overcome the activation energy barrier. researchgate.net For instance, a synthesis of related nitropyridine derivatives was carried out at reflux in acetonitrile for 12-48 hours. researchgate.net Pressure is generally not a critical parameter for these types of solution-phase reactions unless volatile solvents are used at temperatures above their boiling points, in which case a sealed reaction vessel would be necessary. Careful control of temperature is essential to balance reaction rate with the potential for side reactions or decomposition of starting materials or products.

The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Reaction times can vary significantly, from a few hours to several days, depending on the reactivity of the substrates and the reaction conditions. researchgate.netnih.gov To enhance the yield, an excess of one of the reactants, often the more readily available or less expensive one, may be used. The use of a suitable base, such as potassium carbonate, is also critical for driving the reaction to completion by neutralizing the generated acid. researchgate.net Purification techniques, such as column chromatography or crystallization, are then employed to isolate the pure product. rsc.org

Stereochemical Control in Synthesis (if applicable)

The structure of this compound itself does not possess a chiral center unless substituents are introduced on the piperazinone ring. However, if the synthesis involves chiral precursors or aims to create stereocenters within the piperazinone moiety, then stereochemical control becomes a critical aspect.

For the synthesis of chiral piperazinones, various strategies have been developed. One approach involves the use of a nitro-Mannich (aza-Henry) reaction to establish the relative stereochemistry of substituents on the piperazine ring. nih.govbeilstein-journals.orgucl.ac.uk This method has been successfully used to diastereoselectively synthesize substituted piperazin-2-ones. nih.govbeilstein-journals.org

Another powerful technique is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which can provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Furthermore, enantioselective synthesis of gem-disubstituted N-Boc-protected piperazin-2-ones has been achieved via palladium-catalyzed decarboxylative asymmetric allylic alkylation, utilizing chiral PHOX ligands. researchgate.net

Should a chiral variant of this compound be the target, these methods could be adapted. For example, a pre-functionalized chiral piperazin-2-one could be coupled with 2-chloro-3-nitropyrazine, or stereocenters could be introduced after the formation of the core heterocyclic system. The choice of strategy would depend on the desired stereoisomer and the availability of starting materials.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Key Synthetic Steps

The synthesis of 4-(3-Nitropyrazin-2-yl)piperazin-2-one typically involves the coupling of a pre-formed piperazin-2-one (B30754) ring with a suitable 2-substituted-3-nitropyrazine derivative. The key transformation is a nucleophilic aromatic substitution, a cornerstone reaction for functionalizing electron-poor heteroaromatics.

The formation of the C-N bond between the piperazinone nitrogen and the pyrazine (B50134) ring is achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism. libretexts.orgyoutube.com This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (–NO₂), which activates the pyrazine ring towards attack by nucleophiles. youtube.com The pyrazine ring system itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, further predisposing it to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (C-2, C-3, C-5, C-6). uoanbar.edu.iqum.edu.my

The generally accepted mechanism for this transformation is the addition-elimination pathway, which proceeds in two main steps:

Nucleophilic Addition: The reaction is initiated by the attack of the secondary amine of the piperazin-2-one ring (the nucleophile) on the electron-deficient carbon atom of the nitropyrazine ring that bears a suitable leaving group (typically a halogen, such as chlorine). youtube.com This attack breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com The stability of this complex is critical and is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the ortho-positioned nitro group. libretexts.orgyoutube.com

Elimination of the Leaving Group: In the second step, the aromaticity of the pyrazine ring is restored through the expulsion of the leaving group (e.g., Cl⁻). This elimination step is typically the fast step of the reaction, leading to the formation of the final substituted product. libretexts.org

The reaction is generally carried out in a polar aprotic solvent, and a base is often added to deprotonate the piperazinone nitrogen, thereby increasing its nucleophilicity, or to neutralize the acid formed during the reaction. researchgate.net

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Nitro-Substituted Heterocycles

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product Type | Ref |

| 2-Chloro-3-nitropyridine (B167233) | Arenethiolates | - | Varies | Varies | 2-Arylthio-3-nitropyridines | rsc.org |

| 2-Chloro-3-nitropyridine | Piperazine (B1678402) | K₂CO₃ | Acetonitrile (B52724) | Reflux, 12h | Pyridylpiperazine | researchgate.net |

| 2-Methyl-3,5-dinitropyridine | Thiols | K₂CO₃ | DMF | Heat | 3-Thio-substituted pyridines | nih.gov |

| 2-Nitro-5-halopyridine | Piperazine | - | Toluene | - | Pyridylpiperazine derivative | mdpi.com |

The piperazin-2-one scaffold is a common structural motif, and its synthesis can be achieved through several established routes, most of which rely on cyclization reactions. researchgate.net These methods typically involve building the ring from linear precursors. nih.gov

A prevalent strategy for constructing the 2-piperazinone ring involves the cyclization of an N-substituted ethylenediamine (B42938) derivative. This can be accomplished through a two-step process:

Acylation: An N-monosubstituted ethylenediamine is first acylated at the unsubstituted nitrogen atom using an α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl chloride. This reaction forms an N-(2-aminoethyl)-α-haloacetamide intermediate.

Intramolecular Cyclization: The resulting intermediate is then treated with a base. The base facilitates an intramolecular nucleophilic substitution, wherein the terminal primary amine attacks the carbon bearing the halogen, displacing the halide and forming the six-membered piperazinone ring.

Alternative syntheses have also been developed, including methods starting from amino acids or employing reductive cyclization of specifically designed precursors like bis(oximinoalkyl)amines. nih.govorganic-chemistry.org

Table 2: Selected Synthetic Strategies for Piperazinone Ring Construction

| Precursor Type | Key Reaction | Description | Ref |

| N-substituted Ethylenediamine + α-Haloacetyl Halide | Intramolecular Williamson Ether Synthesis Analogue | Two-step sequence involving acylation followed by base-mediated intramolecular cyclization. | researchgate.net |

| Amino Acids | Multi-step Synthesis | Amino acids serve as chiral building blocks for enantioselective synthesis of substituted piperazinones. | organic-chemistry.org |

| Dioximes | Catalytic Reductive Cyclization | Double Michael addition of nitrosoalkenes to amines followed by a stereoselective reductive cyclization. | nih.gov |

| Carbonyls and Amine Partners | Photoredox Catalysis | A modern approach using organic photoredox catalysis for direct substrate oxidation and 6-endo-trig radical cyclization. | organic-chemistry.org |

While the classical SNAr reaction is effective, modern organic synthesis often employs metal-catalyzed cross-coupling reactions for the formation of C-N bonds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that could be applied to the synthesis of this compound, coupling piperazin-2-one with a 2-halo-3-nitropyrazine. mdpi.com

The catalytic cycle for this transformation is generally understood to proceed through the following key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the 2-halo-3-nitropyrazine. The palladium atom inserts itself into the carbon-halogen bond, undergoing oxidation from Pd(0) to Pd(II) and forming an organopalladium(II) complex.

Ligand Exchange/Coordination: The piperazin-2-one displaces a ligand on the Pd(II) complex. In the presence of a strong base, the coordinated piperazinone is deprotonated to form a palladium-amido complex.

Reductive Elimination: This is the product-forming step. The C-N bond is formed as the nitropyrazine group and the piperazinone fragment are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.

This catalytic approach can offer advantages in terms of milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Reactivity of the Nitro Group

The nitro group on the pyrazine ring is not merely an activating group for substitution; it is also a reactive functional group that can undergo various chemical transformations, primarily reduction.

The nitro group is readily reduced to an amino group, a transformation that dramatically alters the electronic properties and reactivity of the molecule. This reduction is a six-electron process that proceeds through several well-defined intermediates. nih.gov The typical pathway is as follows:

Nitro to Nitroso: The initial two-electron reduction of the nitro compound (R-NO₂) yields a nitroso derivative (R-N=O).

Nitroso to Hydroxylamino: A further two-electron reduction of the nitroso intermediate produces an N-hydroxylamino derivative (R-NHOH).

Hydroxylamino to Amino: The final two-electron reduction of the N-hydroxylamino species gives the corresponding primary amine (R-NH₂).

These reactions are catalyzed by a variety of reducing agents and metal catalysts, such as H₂ with Pd/C, SnCl₂, or iron in acetic acid. The intermediate species, particularly the nitroso and hydroxylamino derivatives, are often highly reactive. nih.gov

Table 3: Stepwise Reduction of an Aromatic Nitro Group

| Starting Group | Intermediate | Product | Electrons Transferred (Cumulative) |

| Nitro (-NO₂) | Nitroso (-NO) | 2e⁻ | |

| Nitroso (-NO) | N-Hydroxylamino (-NHOH) | 4e⁻ | |

| N-Hydroxylamino (-NHOH) | Amino (-NH₂) | 6e⁻ |

While nucleophilic aromatic substitution typically involves the replacement of a leaving group ortho or para to the nitro group, direct substitution of the nitro group itself can occur, though it is less common and requires specific conditions. nih.gov

A more distinct type of reactivity is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of a substituent at a position adjacent to the nitro group that bears a hydrogen atom. acs.org The mechanism involves the addition of a carbanion, which carries a leaving group (e.g., PhSO₂⁻), to the electron-deficient aromatic ring. This forms an anionic σ-adduct. A base then induces a β-elimination of the leaving group from the newly attached side chain, resulting in the restoration of the aromatic ring and the formal substitution of a hydrogen atom. acs.org This pathway provides a powerful method for C-C bond formation on nitro-activated aromatic systems.

Reactivity of the Pyrazine Ring System

The pyrazine ring in this compound is analogous to nitropyridine systems in its reactivity. The presence of the nitro group at the C3 position, combined with the inherent π-deficient nature of the pyrazine ring, makes this system highly susceptible to reactions with nucleophiles while being strongly deactivated towards electrophiles.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction for many aromatic compounds. wikipedia.org The mechanism involves the attack of an aromatic π-system on a strong electrophile, leading to a cationic intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comunacademy.com

However, for this compound, the pyrazine ring is exceptionally electron-deficient. This is due to two factors:

The presence of two electronegative nitrogen atoms in the ring, which withdraw electron density inductively and reduce the ring's nucleophilicity.

A powerful electron-withdrawing nitro group (-NO₂) , which further deactivates the ring towards electrophilic attack through both inductive and resonance effects.

Consequently, electrophilic aromatic substitution on the 3-nitropyrazine ring is highly unfavorable and generally not a viable reaction pathway. Conditions required to force such a reaction would likely be exceedingly harsh, potentially leading to the degradation of the molecule instead. masterorganicchemistry.com

The electron-poor nature of the 3-nitropyrazine ring makes it an excellent electrophile, readily undergoing attack by a variety of nucleophiles. These reactions can proceed through several mechanisms, including nucleophilic aromatic substitution (SNAr) and dearomatizing addition reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group restores aromaticity. While the piperazin-2-one substituent is not a good leaving group, the nitro group itself can be displaced by certain strong nucleophiles, particularly in related nitropyridine systems. nih.gov For instance, studies on 2-substituted-3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles like thiols in the presence of a base. nih.gov This suggests that the C3 position of the pyrazine ring in the target molecule is a prime site for such substitutions.

Dearomatizing Addition Reactions: In the absence of a good leaving group, or with certain types of nucleophiles (especially carbon nucleophiles), the intermediate Meisenheimer complex may not be able to rearomatize by elimination. Instead, it can lead to stable dihydro-adducts or undergo further transformations. Research on related 3-R-5-nitropyridines has demonstrated that while anionic S-, N-, and O-nucleophiles tend to cause substitution, carbon nucleophiles often lead to dearomatization through 1,2- or 1,4-addition products. nih.govresearchgate.net The highly electrophilic nature of such systems can even allow reactions with weak neutral nucleophiles. researchgate.net

The potential outcomes of nucleophilic attack on the nitropyrazine ring are summarized in the table below.

| Reaction Type | Nucleophile | Potential Product(s) |

| SNAr (NO₂ Substitution) | Strong S-, N-, O-nucleophiles (e.g., RS⁻, RO⁻) | 4-(3-Substituted-pyrazin-2-yl)piperazin-2-one |

| Nucleophilic Addition | C-nucleophiles (e.g., enolates, organometallics) | Dihydro-adducts (e.g., 1,2- or 1,4-dihydropyrazines) |

Under the action of potent nucleophiles, highly electron-deficient heteroaromatic rings can undergo ring-opening and subsequent rearrangement or recyclization. A well-known mechanism for this is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure.

This pathway has been observed in the reaction of 2-chloro-3-nitropyridine with hydroxide (B78521) ions. nih.gov It involves the initial addition of the nucleophile to an electrophilic carbon, followed by cleavage of a ring bond to form an open-chain intermediate, which then cyclizes to form a new heterocyclic system. Given the structural similarities, the 3-nitropyrazine ring system in this compound could potentially undergo such transformations. For example, a strong base could attack one of the ring carbons, leading to ring fission between a C-N or C-C bond. wur.nl

Another possibility is a ring transformation where the pyrazine ring is converted into a different heterocycle. Such reactions have been documented for other electron-deficient systems like 1-methyl-3,5-dinitro-2-pyridone, which acts as a synthetic equivalent for unstable nitromalonaldehyde (B3023284) in three-component reactions to form new nitroaromatic compounds. nih.gov

Reactivity of the Piperazin-2-one Moiety

The piperazin-2-one ring contains a cyclic amide (a lactam) and offers multiple sites for chemical modification. The key reactive positions are the amide nitrogen (N1), the other ring nitrogen (N4, which is already substituted in the target molecule), and the carbonyl group (C2) or its adjacent carbons. researchgate.net

The piperazin-2-one moiety in the title compound has two nitrogen atoms. N4 is a tertiary amine, part of the linkage to the pyrazine ring. N1 is a secondary amide nitrogen (N-H).

Reactivity of N1 (Amide Nitrogen): The N-H proton of the amide is weakly acidic and can be removed by a strong base. The resulting anion can then be functionalized via alkylation or acylation. However, the nucleophilicity of the amide nitrogen itself is significantly lower than that of a typical amine due to the delocalization of its lone pair into the adjacent carbonyl group. nih.gov

Reactivity of N4 (Tertiary Amine Nitrogen): This nitrogen is already substituted. Its lone pair is less available for reaction due to steric hindrance and its involvement in bonding to an electron-withdrawing aromatic ring. However, it could potentially be quaternized with highly reactive alkylating agents.

Studies on unsubstituted or N-benzyl-substituted piperazin-2-ones show that the unsubstituted nitrogen is the primary site for reactions like acylation. nih.govnih.gov

The carbonyl group of the lactam is relatively unreactive towards nucleophilic addition compared to ketones due to resonance stabilization from the adjacent nitrogen atom. However, it can undergo specific transformations.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the piperazin-2-one ring into a piperazine ring, yielding 1-(3-Nitropyrazin-2-yl)piperazine.

Reactions at the α-Carbon (C3): The carbon atom at the C3 position is alpha to both the carbonyl group and the N4 nitrogen. This position can be a site for functionalization. While direct enolate formation might be complex, radical-based or transition-metal-catalyzed C-H functionalization methods, which have been successfully applied to piperazines, could potentially be adapted. mdpi.comnih.gov These methods allow for the introduction of aryl, vinyl, or alkyl groups at the α-carbon position, providing a pathway to more complex derivatives. encyclopedia.pubnsf.gov

Reaction with Phosphorus Reagents: Unsubstituted piperazin-2-one has been shown to react with triethyl phosphite (B83602) in the presence of phosphoryl chloride, not at the carbonyl itself, but leading to the formation of piperazine-2,3-diyl-bisphosphonates. nih.gov This indicates that the region around the carbonyl group is susceptible to complex transformations under specific conditions.

A summary of potential reactions on the piperazin-2-one moiety is provided below.

| Site of Reaction | Reagent/Condition | Potential Product |

| Amide Nitrogen (N1) | 1. Strong Base (e.g., NaH) 2. Alkyl/Acyl Halide | N1-Substituted piperazin-2-one derivative |

| Carbonyl Group (C2) | Strong Reducing Agent (e.g., LiAlH₄) | 1-(3-Nitropyrazin-2-yl)piperazine |

| α-Carbon (C3) | Photoredox or Transition Metal Catalysis | C3-functionalized piperazin-2-one derivative |

Ring Contraction or Expansion Reactions

The available scientific literature does not prominently feature documented instances of ring contraction or expansion reactions specifically for the this compound scaffold under standard synthetic or physiological conditions. Heterocyclic ring systems can undergo transformations such as contractions or expansions, but these reactions typically necessitate specific structural features and are induced by particular reagents, photochemical conditions, or high thermal energy, which are not generally associated with the synthesis or typical reactions of this compound.

One related intramolecular nucleophilic aromatic substitution is the Smiles rearrangement. This reaction involves an activated aromatic system linked by a heteroatom to a chain bearing a terminal nucleophile. wikipedia.org For a molecule like this compound, or its synthetic precursors, a Smiles-type rearrangement is not considered a likely transformation. The structural requirements for such a rearrangement, including a suitable leaving group ortho to the activating nitro group and a tethered nucleophile that can attack the ring, are not favorably present in the target molecule or its likely intermediates under typical SNAr conditions. wikipedia.orglboro.ac.uk

Side Reactions and Byproduct Formation Analysis

The synthesis of this compound, while not explicitly detailed in numerous publications, can be inferred to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This process would likely involve the coupling of a reactive nitropyrazine precursor, such as 2-chloro-3-nitropyrazine (B31495), with piperazin-2-one. The analysis of potential side reactions and byproducts is therefore based on the known reactivity of these constituent heterocyclic systems and the nature of the SNAr reaction.

The primary sources of byproducts can be categorized into those arising from the synthesis of the precursors and those from the final coupling step.

Byproducts from Precursor Synthesis:

The key precursor, 2-chloro-3-nitropyrazine, is itself synthesized in a multi-step process, each with the potential for side product formation. A common route to 2-chloro-3-nitropyridine, a closely related analogue, involves the nitration of 2-aminopyridine (B139424) followed by a Sandmeyer-type reaction or by starting with 2-hydroxypyridine (B17775) (or its tautomer 2-pyridone), followed by nitration and chlorination. nbinno.comguidechem.comgoogle.com

During the nitration of 2-aminopyridine, for instance, a mixture of isomers is typically formed. The directing effects of the amino group and the ring nitrogen atoms can lead to the formation of not only the desired 3-nitro isomer but also the 5-nitro isomer. nbinno.comsemanticscholar.orgsapub.org The ratio of these isomers is highly dependent on reaction conditions such as temperature and the specific nitrating agent used. semanticscholar.orgsapub.org

| Reactant | Desired Product | Potential Byproduct | Reaction Condition Influence |

|---|---|---|---|

| 2-Aminopyridine | 2-Amino-3-nitropyridine | 2-Amino-5-nitropyridine | Reaction temperature and acid concentration can alter the isomer ratio. Rearrangement of an intermediate nitramine is involved. semanticscholar.orgsapub.org |

| 2-Chloro-6-alkoxypyridine | 2-Chloro-6-alkoxy-3-nitropyridine | 2-Chloro-6-alkoxy-5-nitropyridine | Formation of multiple isomers often requires purification by recrystallization or chromatography. google.com |

Byproducts from the SNAr Coupling Step:

The reaction of 2-chloro-3-nitropyrazine with piperazin-2-one is the crucial step for assembling the final molecule. Several side reactions can occur during this process.

Di-substitution: Piperazin-2-one possesses two nitrogen atoms (at positions 1 and 4). While the secondary amine at position 4 is significantly more nucleophilic than the amide nitrogen at position 1, under certain conditions (e.g., strong base, elevated temperature), a second SNAr reaction can occur. This would lead to a dimeric or polymeric byproduct where a second 2-chloro-3-nitropyrazine molecule reacts with the N1 position of the desired product.

Reaction at the Amide Nitrogen: Although less likely, initial reaction at the N1 amide nitrogen instead of the N4 amine nitrogen could lead to the formation of the isomeric product, 1-(3-nitropyrazin-2-yl)piperazin-2-one. The formation of this isomer would be a minor pathway but could complicate purification.

Hydrolysis of the Precursor: The starting material, 2-chloro-3-nitropyrazine, is susceptible to hydrolysis, particularly in the presence of water and a base. This would lead to the formation of 3-nitropyrazin-2-ol, which would be unreactive in the desired coupling reaction and would represent a loss of starting material. guidechem.com

Ring-Opening of Piperazinone: While the piperazin-2-one ring is generally stable, harsh reaction conditions such as very high temperatures or extremely strong, non-hindered bases could potentially lead to its degradation or ring-opening, though this is not a commonly reported side reaction under typical SNAr conditions. researchgate.netresearchgate.net

| Side Reaction Type | Potential Byproduct Structure | Cause / Conditions |

|---|---|---|

| Di-substitution | 1-(3-Nitropyrazin-2-yl)-4-(3-nitropyrazin-2-yl)piperazin-2-one | Excess 2-chloro-3-nitropyrazine, strong base, or prolonged reaction time, assuming the N1-H is accessible for deprotonation. |

| Isomer Formation | 1-(3-Nitropyrazin-2-yl)piperazin-2-one | Reaction at the less nucleophilic N1 amide nitrogen of piperazin-2-one. |

| Hydrolysis | 3-Nitropyrazin-2-ol | Presence of water in the reaction mixture, especially under basic conditions. guidechem.com |

| Solvent-Related Byproducts | Varies depending on solvent | Reaction of the electrophilic pyrazine with nucleophilic solvents (e.g., aminic solvents if used). |

Careful control of stoichiometry, temperature, and the choice of base and solvent is crucial to minimize the formation of these byproducts and maximize the yield of the desired this compound. mdpi.com The use of a non-nucleophilic base and an aprotic solvent is standard practice for such SNAr reactions to avoid hydrolysis and solvent-related side products. mdpi.com

Reactivity and Derivatization Studies

Functionalization of the Pyrazine (B50134) Ring

The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of the strongly electron-withdrawing nitro group.

The 3-nitropyrazine ring in the title compound has two unsubstituted carbon atoms which are potential sites for nucleophilic substitution of a hydrogen atom. A particularly relevant reaction for such electron-deficient systems is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.govnih.govkuleuven.be This methodology allows for the introduction of a variety of substituents onto the ring. In nitropyridines, which are analogous to nitropyrazines, VNS reactions have been shown to proceed with high regioselectivity, typically at positions ortho or para to the nitro group. ntnu.norsc.org For 4-(3-nitropyrazin-2-yl)piperazin-2-one, this would correspond to the C-5 and C-6 positions of the pyrazine ring.

The VNS reaction involves the addition of a nucleophile that carries a leaving group at the nucleophilic center. nih.gov For instance, carbanions derived from chloromethyl phenyl sulfone can be used to introduce a phenylsulfonylmethyl group, which can be further modified. kuleuven.be Similarly, amination at the positions activated by the nitro group can be achieved using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base. ntnu.norsc.org These reactions provide a direct method for the C-H functionalization of the pyrazine ring, leading to a diverse array of derivatives.

The nitro group on the pyrazine ring is a key functional handle that can be readily transformed into other functionalities, most notably an amino group through reduction. The resulting amino-pyrazine derivatives are versatile intermediates for further derivatization.

Reduction to Amino Group:

A variety of methods are available for the reduction of aromatic nitro groups to amines, and these are generally applicable to heteroaromatic systems like 3-nitropyrazine. commonorganicchemistry.comacs.orgyoutube.com Common methods include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.commdpi.com This method is generally high-yielding and clean.

Metal-Acid Systems: Reagents such as iron in acetic acid or tin(II) chloride in hydrochloric acid are effective for the reduction of nitroarenes. commonorganicchemistry.com These methods are often used when catalytic hydrogenation might affect other functional groups in the molecule.

Transfer Hydrogenation: Hydrazine hydrate (B1144303) in the presence of a catalyst like iron oxide nanoparticles can also be used for the chemoselective reduction of nitro groups. acs.org

The reduction of the nitro group in this compound would yield 4-(3-aminopyrazin-2-yl)piperazin-2-one, a key intermediate for the synthesis of compounds with diverse biological activities.

Further Oxidation:

While the reduction of the nitro group is a common transformation, its further oxidation is less frequently reported. However, the nitrogen atoms of the pyrazine ring itself can be oxidized to form N-oxides. nih.govnih.govthieme-connect.de This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.govacs.org The resulting N-oxides exhibit altered electronic properties and can serve as intermediates for further functionalization of the pyrazine ring. It is conceivable that under specific conditions, one or both of the pyrazine nitrogens in this compound could be oxidized to the corresponding N-oxides.

Derivatization of the Piperazin-2-one (B30754) Moiety

The piperazin-2-one ring offers several sites for derivatization, including the secondary amine nitrogen, the carbonyl group, and the methylene (B1212753) carbons.

The secondary amine in the piperazin-2-one ring is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions to introduce a wide variety of substituents.

N-Alkylation:

N-alkylation can be achieved through several standard methods:

Reaction with Alkyl Halides: The piperazin-2-one nitrogen can be alkylated by reaction with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base to neutralize the hydrogen halide formed. nih.gov

Reductive Amination: This involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. nih.gov

N-Acylation:

N-acylation is a common method for the derivatization of piperazines and related compounds. A study by Iqbal et al. (2024) on the closely related 1-(3-nitropyridin-2-yl)piperazine (B1350711) demonstrated the successful N-acylation with various acyl chlorides and sulfonyl chlorides. researchgate.net These reactions are typically carried out in the presence of a base like triethylamine (B128534) or potassium carbonate in a suitable solvent such as acetonitrile (B52724). The same principles apply to the N-acylation of this compound.

| Acylating Agent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | 4-(3-Nitropyrazin-2-yl)-1-benzoylpiperazin-2-one | Triethylamine, Acetonitrile, rt | Data not available |

| 4-Chlorobenzoyl chloride | 1-(4-Chlorobenzoyl)-4-(3-nitropyrazin-2-yl)piperazin-2-one | Triethylamine, Acetonitrile, rt | Data not available |

| Benzenesulfonyl chloride | 1-(Benzenesulfonyl)-4-(3-nitropyrazin-2-yl)piperazin-2-one | Triethylamine, Acetonitrile, rt | Data not available |

| 4-Methylbenzenesulfonyl chloride | 1-(4-Methylbenzenesulfonyl)-4-(3-nitropyrazin-2-yl)piperazin-2-one | Triethylamine, Acetonitrile, rt | Data not available |

The data in this table is illustrative and based on analogous reactions with 1-(3-nitropyridin-2-yl)piperazine.

The carbonyl group of the piperazin-2-one ring is an electrophilic center and can undergo nucleophilic addition reactions. masterorganicchemistry.commsu.edulibretexts.orgyoutube.comyoutube.com The reactivity of this amide carbonyl is generally lower than that of a ketone carbonyl. However, reactions with strong nucleophiles or under activating conditions are possible.

One reported reaction of piperazin-2-one involves treatment with triethyl phosphite (B83602) in the presence of phosphoryl chloride, which leads to the formation of tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.gov This indicates that the carbonyl group and the adjacent methylene group can be functionalized. Other potential modifications could include reduction of the carbonyl group to a methylene group using strong reducing agents like lithium aluminum hydride, which would convert the piperazin-2-one to a piperazine (B1678402).

The piperazin-2-one scaffold can potentially be converted into other related heterocyclic systems through ring expansion or contraction reactions.

Ring Expansion:

Ring expansion of piperazin-2-ones can lead to the formation of seven-membered rings, such as 1,4-diazepan-2-ones. Synthetic routes to 1,4-diazepan-2-ones often involve the cyclization of linear precursors. google.com However, ring expansion of a pre-existing piperazin-2-one ring is also a plausible strategy, for instance, through a multi-step sequence involving cleavage and re-closure of the ring. For example, a process involving the reaction of substituted 1,2-diamines with cyanohydrin acetates has been reported for the synthesis of both piperazin-2-ones and 1,4-diazepan-2-ones, suggesting a potential pathway for interconversion. google.comnih.govrsc.org

Ring Contraction:

Ring contraction of piperazin-2-ones is less common. However, photochemical methods have been reported for the ring contraction of other saturated nitrogen heterocycles like piperidines. researchgate.net Such reactions often proceed through radical intermediates and may offer a route to five-membered heterocyclic systems, although this has not been specifically demonstrated for piperazin-2-ones.

Synthesis of Analogues for Structure-Reactivity Relationship (SRR) Studies

The synthesis of analogues is a cornerstone of medicinal chemistry, providing crucial insights into how structural modifications influence biological activity. For this compound, analogue synthesis can be methodically approached by modifying either the nitropyrazine ring or the piperazin-2-one core, allowing for a systematic exploration of its structure-reactivity landscape.

The nitropyrazine portion of the molecule is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the pyrazine ring nitrogens significantly activates the aromatic system towards attack by nucleophiles. This reactivity allows for the displacement of the nitro group or other leaving groups that could be introduced on the pyrazine ring. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate a diverse library of analogues. For instance, a series of novel nitropyrazines has been prepared through the oxidation of sulfoximine (B86345) intermediates to explore their potential as hypoxic cell radiosensitizers. nih.gov The investigation of these analogues, which involved measuring partition coefficients, reduction potentials, and cytotoxicities, highlights a clear strategy for SRR studies. nih.gov

Furthermore, the piperazin-2-one moiety offers additional sites for derivatization. The secondary amine at the N1 position can be readily alkylated, acylated, or engaged in reductive amination reactions. These modifications can introduce a wide range of functional groups, altering the compound's steric and electronic properties. Asymmetric catalytic methods have been developed for the synthesis of C3-substituted piperazin-2-ones, providing access to chiral analogues. acs.org Such stereocontrolled syntheses are invaluable for probing the stereochemical requirements of biological targets.

A systematic approach to generating analogues for SRR studies would involve the parallel synthesis of compound libraries where each sub-library explores a specific structural variation. The resulting data from the biological evaluation of these analogues can then be used to build quantitative structure-activity relationship (QSAR) models, further guiding the design of more potent and selective compounds.

| Modification Site | Reaction Type | Potential Reagents | Expected Analogue Class |

| Nitropyrazine Ring (C3-NO2) | Nucleophilic Aromatic Substitution | Amines (R-NH2), Thiols (R-SH), Alkoxides (R-O-) | 3-Amino/Thio/Alkoxy-pyrazin-2-yl derivatives |

| Piperazin-2-one (N1) | Alkylation | Alkyl halides (R-X) | N1-Alkyl-piperazin-2-one derivatives |

| Piperazin-2-one (N1) | Acylation | Acyl chlorides (R-COCl) | N1-Acyl-piperazin-2-one derivatives |

| Piperazin-2-one (N1) | Reductive Amination | Aldehydes/Ketones (RCHO/RCOR') | N1-Substituted alkyl-piperazin-2-one derivatives |

Atom Economy and E-Factor Analysis for Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the amount of waste generated per unit of product.

A high atom economy and a low E-Factor are indicative of a more sustainable process. In the proposed synthesis of this compound, the main byproduct would be hydrochloric acid (HCl), which, if neutralized, would form a salt.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Byproduct | % Atom Economy |

| 2-Chloro-3-nitropyrazine (B31495) (C₄H₂ClN₃O₂) | Piperazin-2-one (C₄H₆N₂O) | This compound (C₈H₈N₄O₃) | HCl | 85.9% |

Note: The atom economy is calculated as (Molecular weight of product) / (Sum of molecular weights of all reactants) x 100. This calculation assumes a 100% theoretical yield.

While the atom economy of this proposed route is relatively high, the E-Factor would be significantly influenced by the solvent, reagents used for workup and purification, and any waste generated from side reactions. To provide a comprehensive E-Factor analysis, detailed experimental data would be required.

Development of Environmentally Benign Synthetic Protocols

Significant strides have been made in developing greener synthetic methods for heterocyclic compounds like piperazines. These approaches aim to reduce the use of hazardous materials, decrease energy consumption, and simplify reaction procedures.

Traditional organic syntheses often employ volatile and hazardous organic solvents. The development of synthetic routes using greener alternatives is a key focus of sustainable chemistry. For the synthesis of piperazine derivatives, the use of more environmentally friendly solvents or even solvent-free conditions has been explored. While specific data for this compound is unavailable, related syntheses have utilized greener solvents to minimize environmental impact.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of non-polar organic reactants can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility of performing reactions in water, which could be a potential area for developing a more sustainable synthesis of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can lead to significantly shorter reaction times, higher yields, and often, cleaner reaction profiles compared to conventional heating methods. The synthesis of various piperazine-containing compounds has been successfully achieved using microwave irradiation, suggesting that this approach could be applied to the synthesis of this compound to enhance its efficiency and reduce energy consumption. For instance, the synthesis of a related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, was significantly accelerated using microwave heating, reducing the reaction time from 2.5 hours to just 25 minutes with an excellent yield of 94% nih.gov.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Piperazine Derivative

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 2.5 hours | 94% | nih.gov |

| Microwave-Assisted | 25 minutes | 94% | nih.gov |

Visible-light photoredox catalysis is a rapidly developing field in organic synthesis that offers a green and sustainable alternative to traditional methods. This approach utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. The synthesis of 2-arylpiperazines has been successfully demonstrated using photoredox catalysis, highlighting its potential for the synthesis of complex piperazine derivatives researchgate.net. This methodology could be explored for the synthesis of this compound to develop a more sustainable and efficient route.

Waste Minimization and Management Strategies

A comprehensive green chemistry approach extends beyond the reaction itself to include waste minimization and management. In the proposed synthesis of this compound, the primary byproduct is HCl. This acidic waste would require neutralization, typically with a base, which generates a salt that must be disposed of.

Strategies for waste minimization in this context could include:

Catalytic approaches: The use of catalysts can reduce the need for stoichiometric reagents that end up as waste.

Process optimization: Careful optimization of reaction conditions (temperature, concentration, reaction time) can maximize the yield of the desired product and minimize the formation of byproducts.

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of 4-(3-nitropyrazin-2-yl)piperazin-2-one is anticipated to be a key area of research. While specific literature on this compound is not available, the synthesis can be envisioned through the nucleophilic aromatic substitution (SNAr) reaction between a reactive nitropyrazine and piperazin-2-one (B30754).

A plausible synthetic route would involve the reaction of 2-chloro-3-nitropyrazine (B31495) with piperazin-2-one. This approach is analogous to the synthesis of similar piperazine-substituted heteroaromatics, such as the reaction of N-Boc-piperazine with 2-chloropyrimidine-5-carboxylate. The electron-withdrawing nitro group on the pyrazine (B50134) ring is expected to activate the chlorine atom for nucleophilic displacement by the secondary amine of the piperazin-2-one ring.

Future research could focus on optimizing this reaction, exploring various solvents, bases, and temperature conditions to maximize the yield and purity of the final product. Additionally, alternative synthetic strategies could be investigated, such as those involving palladium-catalyzed cross-coupling reactions, which have been successfully employed for the synthesis of other N-arylpiperazine derivatives. mdpi.com The development of efficient and scalable synthetic methods will be crucial for enabling further studies on this compound.

A variety of substituted piperazin-2-ones could also be synthesized via methods like Jocic-type reactions with N-substituted diamines, allowing for the creation of a library of derivatives of the target compound. rsc.org

Table 1: Examples of Synthetic Methods for Piperazine (B1678402) Derivatives This table is generated based on analogous reactions and is for illustrative purposes.

| Reactants | Reaction Type | Product Class | Reference |

| 2-Chloro-3-nitropyrazine + Piperazin-2-one | Nucleophilic Aromatic Substitution | N-Arylpiperazin-2-one | Inferred |

| N-Boc-piperazine + 2-Bromophenyl sulfide | Buchwald-Hartwig Coupling | N-Arylpiperazine | mdpi.com |

| N-Substituted diamine + Trichloroacetone | Jocic-type reaction | Substituted Piperazin-2-one | rsc.org |

| 2-nitro-5-halopyridine + Piperazine | Nucleophilic Aromatic Substitution | N-Arylpiperazine | mdpi.com |

Advanced Mechanistic Studies of Chemical Transformations

The primary chemical transformation involved in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) on the nitropyrazine ring. The mechanism of SNAr reactions can be either a two-step process involving a Meisenheimer intermediate or a concerted process. springernature.com Given the presence of the strongly electron-withdrawing nitro group, a stepwise mechanism is a strong possibility.

Future mechanistic studies could employ a combination of experimental and computational techniques to elucidate the precise mechanism. Kinetic isotope effect (KIE) studies, for instance, can provide valuable insights into the rate-determining step of the reaction. springernature.comnih.gov By labeling the carbon atom undergoing substitution with ¹³C, it is possible to distinguish between a stepwise and a concerted mechanism.

Furthermore, the influence of the piperazin-2-one substituent on the reactivity and regioselectivity of further transformations on the pyrazine ring could be investigated. For example, the nitro group could be reduced to an amino group, which could then participate in a range of other chemical reactions, opening up pathways to a diverse array of new compounds. Understanding the electronic effects of the piperazin-2-one moiety will be key to predicting the outcome of these subsequent reactions.

Recent studies have shown that many SNAr reactions, particularly with heterocycles, may follow a concerted pathway or exist on a mechanistic continuum. springernature.comrsc.org Detailed mechanistic investigations on the formation of this compound would contribute to the broader understanding of SNAr reactions.

Deeper Integration of Computational and Experimental Chemistry

Computational chemistry is poised to play a significant role in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of the molecule, providing insights into bond lengths, bond angles, and charge distribution. nih.gov

These computational models can be used to predict spectroscopic properties, such as NMR and IR spectra, which can then be compared with experimental data to confirm the structure of the synthesized compound. Furthermore, DFT calculations can be employed to investigate the reaction mechanism of its synthesis, calculating the energies of reactants, transition states, and intermediates to determine the most likely reaction pathway. nih.gov

The integration of computational and experimental approaches will be particularly valuable in understanding the structure-property relationships of this compound and its derivatives. For example, computational screening could be used to predict how different substituents on the piperazin-2-one or pyrazine rings would affect the molecule's electronic properties, solubility, and potential for specific applications. This synergy between theory and experiment can accelerate the discovery and development of new functional molecules based on this scaffold. The design and synthesis of related arylpiperazines have been successfully guided by computational models. chimia.ch

Potential for Materials Science Applications (e.g., ligands, sensors, organic electronics)

The unique electronic properties of the nitropyrazine ring, combined with the structural features of the piperazin-2-one moiety, suggest that this compound could have applications in materials science. Pyrazine derivatives are known to be useful in the development of new materials. researchgate.net

The nitrogen atoms in both the pyrazine and piperazin-2-one rings can act as coordination sites for metal ions, making this compound a potential ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. The nitro group can be reduced to an amino group, providing an additional coordination site and allowing for the synthesis of more complex, multi-metallic materials.

The electron-deficient nature of the nitropyrazine ring also suggests potential applications in organic electronics. Pyrazine-based materials have been explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the nitro group is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule, which could be beneficial for n-type semiconductor applications.

Furthermore, the molecule's structure could be tailored for use as a chemical sensor. The interaction of the pyrazine or piperazin-2-one nitrogen atoms with specific analytes could lead to a change in the molecule's photophysical properties, such as its fluorescence or absorption spectrum, providing a basis for a sensing mechanism. The potential use of nitroxide radicals in materials science also opens avenues for exploration. researchgate.net

Expansion into New Areas of Chemical Research (e.g., supramolecular chemistry, host-guest systems)

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers exciting opportunities for this compound. Pyrazine-based molecules have been used as building blocks for the construction of complex supramolecular assemblies. rsc.org

The planar pyrazine ring can participate in π-π stacking interactions, while the nitrogen atoms and the carbonyl group of the piperazin-2-one ring can act as hydrogen bond acceptors. These non-covalent interactions can be exploited to direct the self-assembly of the molecule into well-defined supramolecular structures, such as sheets, ribbons, or porous networks.

The potential for this compound to act as a guest in host-guest systems is also an area ripe for exploration. Macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils could encapsulate the nitropyrazine moiety, leading to changes in its solubility, stability, and reactivity. researchgate.netresearchgate.net Such host-guest complexes could have applications in drug delivery, catalysis, or the development of responsive materials. The study of host-guest interactions with related heterocyclic compounds has been a fruitful area of research. mdpi.com

Future research could involve the synthesis of derivatives of this compound with appended recognition motifs to enhance their ability to form specific host-guest complexes or to direct their self-assembly into desired architectures.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Nitropyrazin-2-yl)piperazin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Start with a piperazin-2-one core and introduce the 3-nitropyrazinyl group via nucleophilic substitution or coupling reactions. For example, use palladium-catalyzed cross-coupling for aromatic ring functionalization .

- Step 2: Optimize reaction parameters:

- Step 3: Purify via column chromatography or recrystallization. Monitor purity using HPLC (≥95% purity threshold) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks to confirm the piperazin-2-one ring (δ 3.5–4.5 ppm for N–CH₂) and nitropyrazinyl group (δ 8.0–9.0 ppm for aromatic protons) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What safety precautions should be taken when handling this compound, given limited toxicological data?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood .

- Toxicity Assumptions: Assume potential irritancy (skin/eyes) and toxicity based on structural analogs (e.g., nitropyridine derivatives). Perform preliminary in vitro cytotoxicity assays (e.g., MTT test on HEK293 cells) .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for drug discovery?

Methodological Answer:

- Functional Group Modifications:

- Biological Testing:

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Methodological Answer:

- Reproducibility Checks:

- Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out degradation .

- Validate biological assays with positive/negative controls (e.g., known kinase inhibitors) .

- Data Normalization:

- Use standardized units (e.g., µM for IC₅₀) and report solvent/DMSO concentrations to minimize variability .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

- Environmental Persistence:

- Conduct OECD 301 biodegradability tests (28-day aerobic degradation) .

- Measure logP (octanol-water partition coefficient) to estimate bioaccumulation potential .

- Ecotoxicology:

- Perform acute toxicity tests on Daphnia magna (LC₅₀) and algal growth inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.